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molecular formula C13H19NO2 B033467 (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 160169-32-4

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Cat. No. B033467
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688830

Procedure details

Step 2 involves the reduction of the N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide to the amine. The product from step 1 is heated to reflux temperature in the presence of an aprotic solvent such as tetrahydrofuran, and an effective reducing agent such as borane-dimethylsulfide complex. The reaction temperature is maintained at reflux for about 5-40 hours, preferably about 24 hours, and is preferably performed under an inert atmosphere, e.g., nitrogen. When the reaction is substantially complete, the product is isolated and purified by conventional techniques, for example converting to an acid salt, preferably the hydrochloride salt, then crystallizing from an organic solvent, for example ethanol/ether, yielding racemic [2-(2,6-dimethylphenoxy)-1-methylethyl]-ethylamine salt, preferably the hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethanol ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:3]=1[O:4][CH2:5][CH:6]([NH:8][C:9](=O)[CH3:10])[CH3:7].O1CCCC1>C(O)C.CCOCC>[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:3]=1[O:4][CH2:5][CH:6]([NH:8][CH2:9][CH3:10])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC(C)NC(C)=O)C(=CC=C1)C
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ethanol ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 5-40 hours, preferably about 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the product is isolated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCC(C)NCC)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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